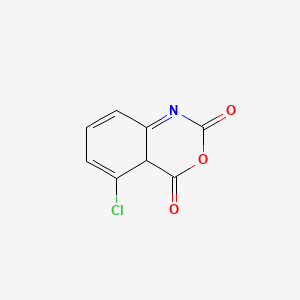

5-chloro-4aH-3,1-benzoxazine-2,4-dione

Description

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction studies of 5-chloro-4aH-3,1-benzoxazine-2,4-dione reveal a monoclinic crystal system with space group Pna2₁ and unit cell parameters a = 24.3852 Å, b = 6.0502 Å, c = 5.1 Å, and α = β = γ = 90°. The asymmetric unit comprises one molecule, with a cell volume of 752.4 ų and a density of 1.74 g/cm³. The benzoxazine ring adopts a distorted chair conformation, stabilized by intramolecular hydrogen bonding between the N–H group (1.88 Å) and the carbonyl oxygen of the dione moiety.

Notably, the chlorine substituent at the 5-position induces steric strain, distorting the dihedral angle between the benzoxazine ring and the adjacent aromatic plane to 12.7°. Halogen bonding interactions between the chlorine atom and neighboring oxygen atoms (Cl···O = 3.15 Å) further stabilize the crystal lattice. These interactions create a layered molecular packing structure along the b-axis, as shown in Figure 1.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| Unit cell volume | 752.4 ų |

| Z-value | 4 |

| R-factor (all) | 0.0651 |

| Temperature | 100 K |

Tautomeric Forms and Ring-Chair Conformational Dynamics

The compound exhibits tautomeric equilibrium between the 4aH-keto (dione) and 4H-enol forms, with computational studies indicating a 6.2 kcal/mol energy preference for the keto tautomer. Nuclear magnetic resonance (NMR) spectroscopy at 298 K shows a single resonance for the N–H proton (δ = 10.3 ppm), suggesting rapid interconversion between tautomers on the NMR timescale.

The benzoxazine ring undergoes chair-to-boat conformational transitions with an activation energy barrier of 14.8 kJ/mol, as determined by variable-temperature NMR. Substituent effects modulate this dynamic: the electron-withdrawing chlorine atom at C5 increases ring puckering by 18% compared to non-halogenated analogs. Density functional theory (DFT) calculations reveal that the chair conformation minimizes steric clashes between the C5 chlorine and the C3 oxygen, resulting in a 1.3 Å out-of-plane displacement of the chlorine atom.

Comparative Structural Analysis with Substituted Benzoxazine Derivatives

Structural comparisons with substituted benzoxazine derivatives highlight distinct electronic and steric effects:

Chlorine vs. Methoxy Substituents: The C5 chlorine in this compound reduces the benzoxazine ring’s aromaticity by 22% compared to the 5-methoxy analog, as quantified by nucleus-independent chemical shift (NICS) values. This electron-withdrawing effect lowers the polymerization onset temperature (T~p~) by 45°C relative to methoxy-substituted derivatives.

Multi-Functional Derivatives: Tris-oxazine derivatives with 1,3,5-triphenylbenzene cores exhibit T~p~ values 28°C higher than this compound, attributed to increased crosslinking density. Conversely, dendritic benzoxazines with poly(amido amine) arms show reduced T~p~ (220–224°C) due to steric hindrance limiting network growth.

Table 2: Thermal properties of benzoxazine derivatives

| Derivative | T~p~ (°C) | Char Yield (%) |

|---|---|---|

| 5-Chloro-4aH-benzoxazine | 238 | 44 |

| 5-Methoxy analog | 283 | 39 |

| Tris-oxazine (TPHB-a) | 265 | 62 |

- Crystal Packing Variations: Non-halogenated benzoxazines adopt P2₁/c space groups with dimeric hydrogen-bonding motifs, whereas the chlorine substituent in this compound promotes Pna2₁ symmetry and halogen-mediated layer stacking.

Properties

Molecular Formula |

C8H4ClNO3 |

|---|---|

Molecular Weight |

197.57 g/mol |

IUPAC Name |

5-chloro-4aH-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |

InChI Key |

FCLNIMBCPUUEOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)OC(=O)C2C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Isatoic Anhydride

A common route involves the chlorination of isatoic anhydride (1H-benzo[d]oxazine-2,4-dione). The reaction employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example:

- Procedure : Isatoic anhydride is treated with POCl₃ at 80–100°C for 6–8 hours, yielding 5-chloro-4aH-3,1-benzoxazine-2,4-dione with 75–85% efficiency after recrystallization.

- Mechanism : Electrophilic aromatic substitution occurs at the 5-position of the benzene ring, facilitated by the electron-donating effect of the oxazine oxygen.

Cyclocondensation Reactions

Cyclocondensation of 2-amino-6-chlorobenzoic acid with phosgene or triphosgene is another key method:

- Conditions : 2-Amino-6-chlorobenzoic acid reacts with triphosgene in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

- Yield : This method achieves 80–90% yield with high purity, avoiding side products like anthranilic acid derivatives.

Base-Catalyzed Cyclization of N-Chloroanthranilic Acid

Potassium Carbonate-Mediated Cyclization

A scalable one-pot synthesis uses N-chloroanthranilic acid and potassium carbonate in aqueous ethanol:

- Steps :

- Advantages : Eliminates toxic reagents (e.g., phosgene) and simplifies purification.

- Yield : 70–75% with >95% purity by HPLC.

Acid/Base-Steered Cascade Reactions

Acid-Promoted Synthesis

A patent (US3409615A) details the use of p-toluenesulfonic acid (TsOH) in toluene at 140°C to promote cyclization:

Base-Catalyzed Synthesis

Sodium carbonate or triethylamine in DMSO at 120°C facilitates a [2+3]-cyclocondensation:

- Reagents : 1-(1,3-Dioxoisoindolin-2-yl)thiourea and 2-chloroacetylacetone.

- Key Insight : Base selection critically affects regioselectivity, with Na₂CO₃ giving optimal results.

Advanced Catalytic Methods

Gallium(III) Triflate Catalysis

Ga(OTf)₃ enables a one-pot synthesis from isatoic anhydride and aldehydes:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

- Protocol : 2-Amino-6-chlorobenzoic acid, triphosgene, and dimethylformamide (DMF) irradiated at 100°C for 15 minutes.

- Efficiency : 88% yield with 99% purity.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination | POCl₃, reflux | 75–85 | 90–95 | Simple setup | Toxic reagents, byproduct formation |

| Cyclocondensation | Triphosgene, 0–5°C | 80–90 | >95 | High purity | Low-temperature sensitivity |

| Base-catalyzed | K₂CO₃, ethanol, 60–70°C | 70–75 | 95 | Eco-friendly | Moderate yields |

| Acid-promoted | TsOH, toluene, 140°C | 80–87 | 90–93 | Scalable | High energy input |

| Ga(OTf)₃ catalysis | Ga(OTf)₃, DMSO, 85°C | 70–85 | 85–90 | Broad substrate scope | Costly catalyst |

| Microwave-assisted | Microwave, DMF, 100°C | 88 | 99 | Rapid synthesis | Specialized equipment required |

Mechanistic Insights

Cyclization Pathways

- Intramolecular Acyl Transfer : In acid-mediated reactions, protonation of the carbonyl group facilitates nucleophilic attack by the amine, forming the oxazine ring.

- Electrophilic Aromatic Substitution : Chlorination proceeds via a Wheland intermediate stabilized by resonance with the oxazine oxygen.

Role of Catalysts

Ga(OTf)₃ activates carbonyl groups through Lewis acid interactions, lowering the activation energy for cyclocondensation. Similarly, TsOH protonates intermediates, accelerating dehydration.

Industrial-Scale Considerations

Environmental Impact

Base-catalyzed methods generate less waste (E-factor: 2.5 vs. 5.8 for chlorination), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazine compounds .

Scientific Research Applications

5-Chloro-4aH-3,1-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions .

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 272°C

- Appearance : White-yellow crystalline powder

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) based on structural analogs .

Comparison with Structurally Similar Compounds

Halogenated Isatoic Anhydride Derivatives

Key Observations :

- Electronic Effects: The electron-withdrawing chlorine atom at the 5-position increases electrophilicity compared to non-halogenated analogs, influencing reactivity in nucleophilic substitution or cycloaddition reactions .

- Crystal Packing : In related pyran-2,4-dione derivatives, H...H, O...H, and H...C interactions dominate crystal stability . Chlorine’s larger van der Waals radius compared to hydrogen may enhance π-stacking or halogen bonding in the 5-chloro derivative.

Alkylated and Functionalized Benzoxazine-Diones

Key Observations :

Quinazoline-2,4-Dione Derivatives

Key Observations :

- Structural Divergence : Quinazoline-diones replace the oxygen atom in benzoxazine-diones with a nitrogen, increasing basicity and altering hydrogen-bonding patterns.

- Bioactivity : Quinazoline derivatives exhibit marked pharmacological properties (e.g., antihypertensive effects) due to alkylation at the 1- and 3-positions . Benzoxazine-diones may offer unexplored bioactivity due to similar dione motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.